molecular formula C8H9N3 B11921730 5-Methyl-1H-indazol-1-amine CAS No. 1034874-66-2

5-Methyl-1H-indazol-1-amine

Cat. No.: B11921730
CAS No.: 1034874-66-2
M. Wt: 147.18 g/mol
InChI Key: YYONIFKEABAWBP-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazol-1-amine is an organic compound with the molecular formula C8H9N3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indazol-1-amine can be achieved through several methods. One common approach involves the reaction of pyrrole with methylamine in an appropriate solvent, followed by crystallization and purification . Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like reductive cyclization reactions and the use of specific catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-indazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Methyl-1H-indazol-1-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

1034874-66-2

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-methylindazol-1-amine

InChI

InChI=1S/C8H9N3/c1-6-2-3-8-7(4-6)5-10-11(8)9/h2-5H,9H2,1H3

InChI Key

YYONIFKEABAWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2)N

Origin of Product

United States

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